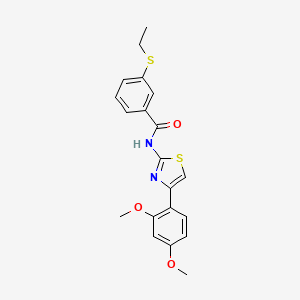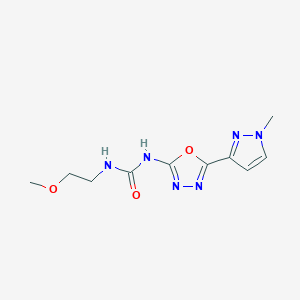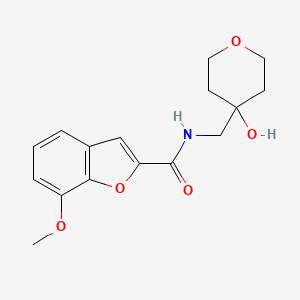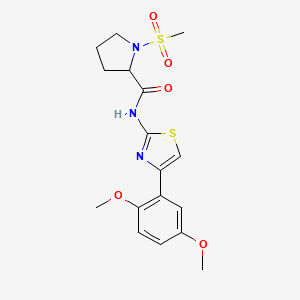
2,5-Dibromo-4-methoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-4-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7Br2NO3S . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-4-methoxybenzene-1-sulfonamide consists of a benzene ring substituted with two bromine atoms, a methoxy group, and a sulfonamide group . The InChI code for this compound is 1S/C7H5Br2ClO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dibromo-4-methoxybenzene-1-sulfonamide, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .科学的研究の応用
Antitumor Activity
2,5-Dibromo-4-methoxybenzene-1-sulfonamide, as a sulfonamide derivative, has been explored for its potential in cancer research. Sulfonamides, including compounds structurally related to 2,5-Dibromo-4-methoxybenzene-1-sulfonamide, have shown promise as antitumor agents. For instance, specific sulfonamides have been identified as potent cell cycle inhibitors and have progressed to clinical trials due to their preliminary clinical activities in phase I settings. These compounds disrupt tubulin polymerization or cause a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines, indicating their potential as oncolytic small molecules (Owa et al., 2002).
Enzyme Inhibition for Alzheimer’s Disease
Research into sulfonamide derivatives has also extended into the domain of neurodegenerative diseases like Alzheimer’s. A study on the enzyme inhibitory kinetics and computational analysis of certain N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides demonstrated their potential as therapeutic agents for Alzheimer’s disease. Specifically, these derivatives showed significant acetylcholinesterase inhibitory activity, which is crucial for managing Alzheimer’s disease symptoms (Abbasi et al., 2018).
Inhibition of Tumor-Associated Carbonic Anhydrase IX
Another critical area of application for sulfonamide derivatives is the inhibition of carbonic anhydrase IX, a tumor-associated enzyme. Halogenated sulfonamides, by virtue of their structural modifications, have been effective in inhibiting this enzyme, thereby offering a pathway to design potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).
Antibacterial and Antimicrobial Activities
Sulfonamides also exhibit significant antibacterial and antimicrobial activities. Studies have demonstrated the effectiveness of novel sulfonamide compounds against a range of pathogenic strains of gram-positive and gram-negative bacteria. This aspect underscores the wide application of sulfonamides in treating various infectious diseases, further highlighting the relevance of derivatives like 2,5-Dibromo-4-methoxybenzene-1-sulfonamide in scientific research related to antimicrobial resistance and new antibacterial agents development (Ahmad & Farrukh, 2012).
Environmental Applications
Beyond therapeutic applications, sulfonamide derivatives have been explored for environmental applications, such as the development of sensors for heavy metal detection. Studies have focused on using sulfonamide-based compounds to fabricate sensors that exhibit high sensitivity and specificity for detecting contaminants like Co2+ ions in water, demonstrating the versatility of sulfonamide derivatives in environmental monitoring and remediation efforts (Sheikh et al., 2016).
作用機序
Mode of Action
It’s known that brominated compounds often act through their bromine chemistry, which can inactivate thiol-based amino-acids and enzymes by converting their functional –sh groups to the oxidized s-s form, forming disulfide bridges . This reaction irreversibly disrupts the function of cell-surface components, interrupting transport across cell membranes .
特性
IUPAC Name |
2,5-dibromo-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCHCCWZKHCGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide](/img/structure/B2889493.png)



![1-(2,5-dimethylbenzyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2889498.png)

![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2889501.png)



![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2889509.png)
![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2889512.png)